Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring, a pyridin-4-yl group at the 1-position, and an ethyl ester group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazole and 4-pyridinecarboxaldehyde.
Formation of Intermediate: The 5-bromo-1H-pyrazole is reacted with 4-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate to form the intermediate 5-bromo-1-(pyridin-4-yl)-1H-pyrazole.
Esterification: The intermediate is then subjected to esterification using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Chemical Reactions Analysis
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the pyridine moiety.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various cellular pathways. For example, it may inhibit certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 5-bromo-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
5-Bromo-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may influence its biological activity and chemical reactivity.
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate: Similar structure but lacks the bromine atom, which may result in different chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrN3O2 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 5-bromo-1-pyridin-4-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
XECFLUKHRCBUGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=NC=C2)Br |
Origin of Product |
United States |
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